Ethyl difluoro(3-methylphenyl)acetate

Descripción

Ethyl difluoro(3-methylphenyl)acetate is a fluorinated ester derivative characterized by a difluoro-substituted acetate backbone and a 3-methylphenyl aromatic substituent. The difluoro group at the α-position enhances electronegativity and metabolic stability, while the 3-methylphenyl group contributes to lipophilicity and steric effects. This compound is hypothesized to serve as a precursor in agrochemical or pharmaceutical synthesis, leveraging fluorination to modulate bioavailability and reactivity .

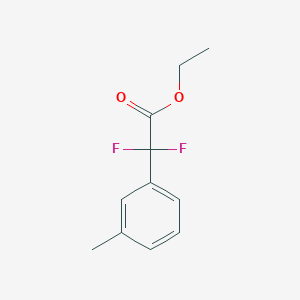

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPBLKJZDFLMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC(=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of Ethyl difluoro(3-methylphenyl)acetate are currently unknown. This compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds

Mode of Action

The mode of action of This compound is not well understood at this time. It may involve interactions with its targets that lead to changes in cellular processes. For instance, it could bind with high affinity to multiple receptors, leading to a cascade of events within the cell. .

Biochemical Pathways

The biochemical pathways affected by This compound are not yet known. Given the potential for this compound to interact with various targets, it could potentially influence a range of biochemical pathways. For example, it might affect pathways related to inflammation, cancer, or viral infections

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, it might inhibit cell proliferation, induce apoptosis, or modulate immune responses

Análisis Bioquímico

Biochemical Properties

Ethyl difluoro(3-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the difluoromethylation process, which is crucial for the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s role in biochemical pathways, influencing the formation and stability of various biochemical products.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can cause changes in gene expression, further influencing cellular functions. The compound’s ability to form stable X–CF2H bonds is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels. The compound’s role in the difluoromethylation process is particularly noteworthy, as it contributes to the formation of stable biochemical products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapy .

Actividad Biológica

Ethyl difluoro(3-methylphenyl)acetate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoro group and a 3-methylphenyl moiety attached to an ethyl acetate backbone. The unique structural features contribute to its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Chemical Formula | C11H10F2O2 |

| Molecular Weight | 220.19 g/mol |

| Functional Groups | Ester, Difluoro, Aromatic |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoro group enhances the compound's binding affinity to various molecular targets, which can lead to significant biological effects.

- Enzyme Interaction : The compound has been investigated for its potential to interact with enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit certain enzymes, thereby altering metabolic processes.

- Receptor Binding : The presence of the 3-methylphenyl group may influence the compound's affinity for specific receptors, potentially modulating signal transduction pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.075 |

| Related compound | Hs578T (triple-negative breast cancer) | 0.033 |

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications in treating neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Activity : A series of analogues derived from this compound were tested for their anticancer properties. The results indicated that modifications to the phenyl ring significantly affected their potency, with some derivatives showing enhanced activity against resistant cancer cell lines.

- Case Study on Enzyme Interaction : In a study examining enzyme interactions, this compound was shown to effectively inhibit metabolic enzymes involved in drug metabolism, suggesting potential applications in pharmacology to enhance drug efficacy and reduce toxicity.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl difluoro(3-methylphenyl)acetate serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows for modifications that can enhance therapeutic efficacy. Research indicates that compounds derived from it exhibit promising biological activities, including anticancer properties.

Agrochemical Production

The compound is explored for its potential applications in developing new pesticides and herbicides. Its reactivity can be harnessed to create agrochemicals that are more effective against specific pests while minimizing environmental impact.

Biological Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. The difluoromethyl group enhances binding affinity to various enzymes, potentially modulating their activity. This has implications for understanding disease mechanisms and drug development.

Case Study 1: Anticancer Activity

A series of analogues derived from this compound were tested for their anticancer properties. In vitro studies demonstrated significant antiproliferative activity against breast cancer cell lines, with some derivatives exhibiting IC50 values as low as 0.033 µM in triple-negative breast cancer cells . These findings suggest that modifications to the compound can lead to enhanced therapeutic agents in cancer treatment.

Case Study 2: Enzyme Interaction

In a study focused on enzyme interactions, this compound was shown to effectively inhibit metabolic enzymes involved in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Ethyl difluoro(3-methylphenyl)acetate undergoes nucleophilic substitution at the difluoroacetate moiety. For example, reactions with amines yield difluoroacetamides (Table 1).

Table 1: Amidation of this compound

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary Amine (5 mmol) | La(OTf)₃ (5 mol%), N₂, RT | N-Alkyl-2,2-difluoroacetamide | 85–92% | |

| Aniline (5 mmol) | K₂CO₃, CH₃CN, 100°C | N-Aryl-2,2-difluoroacetamide | 78% |

Mechanistically, lanthanum triflate catalyzes the substitution by activating the ester carbonyl, facilitating amine attack. Radical inhibition experiments (TEMPO, BHT) confirmed a non-radical pathway .

Esterification and Transesterification

The ethyl ester group participates in transesterification under basic conditions. For instance, reaction with 4-bromocrotonic acid forms bromo-enol esters (Table 2).

Table 2: Esterification with 4-Bromocrotonic Acid

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromocrotonic Acid | DCC, DMAP, DCM, 0°C → RT | 4-Bromocrotonate Ester | 89% |

DCC-mediated coupling proceeds via an activated intermediate, with DMAP accelerating the reaction .

Hydrodefluorination Reactions

Controlled hydrodefluorination removes one fluorine atom under basic conditions (Table 4).

Table 4: Hydrodefluorination with Diphenylphosphine Oxide

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diphenylphosphine Oxide | Cs₂CO₃, EtOAc, 70°C, 3 h | Monofluoroacetate Derivative | 82% |

Mechanistic studies indicate that water enhances the yield by hydrolyzing intermediate phosphinic fluorides .

Cyclopropanation and Ring-Opening

The compound serves as a precursor in cyclopropane synthesis via Doyle–Kirmse reactions (Table 5) .

Table 5: Strain-Release Cyclopropanation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl Azide (7.36 mmol) | Et₃N, CH₃CN, RT, 24 h | Cyclopropane-Fused Ester | 76% |

The reaction proceeds via a sulfonyl iminioiodinane intermediate, enabling strain-release cyclopropanation .

Key Mechanistic Insights:

-

Radical Pathways Excluded : Radical inhibitors (TEMPO, BHT) showed no product formation, confirming polar mechanisms .

-

Role of Fluorine : Difluoro groups increase electrophilicity at the α-carbon, facilitating nucleophilic attack .

-

Solvent Effects : EtOAc and CH₃CN are preferred for their ability to stabilize intermediates .

Comparación Con Compuestos Similares

Structural Features and Substitutent Effects

The table below compares substituents, molecular formulas, and key identifiers:

*Hypothetical structure inferred from analogs.

Key Observations :

Physical-Chemical Properties

Data for analogs suggest trends:

- Boiling Points: Fluorinated esters generally exhibit higher boiling points than non-fluorinated analogs due to dipole interactions (e.g., ethyl difluoro(phenyl)acetate vs. ethyl phenylacetate).

- Solubility : The 3-methyl group may reduce water solubility compared to polar substituents like 4-CF₃ , but this can be offset by fluorination’s polarity-enhancing effects .

Métodos De Preparación

Sulfuric Acid–Mediated Esterification

This method adapts principles from the hydrolysis and esterification of nitriles, combined with fluorination strategies.

- Step 1 : React 3-methylphenylacetonitrile with 70% sulfuric acid at 90–150°C under reflux.

- Step 2 : Hydrolyze the nitrile to difluoro(3-methylphenyl)acetic acid using fluorinating agents (e.g., SF₄ or DAST) at controlled temperatures.

- Step 3 : Esterify the acid with ethanol in the presence of catalytic sulfuric acid.

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 90–150°C (hydrolysis) | |

| Fluorination Agent | DAST or SF₄ | |

| Esterification Yield | 70–78% |

Modified ETFEE (1,1,2,2-Tetrafluoro-1-ethoxyethane) Route

Adapted from WO2017025985A1, this method introduces the 3-methylphenyl group via a substitution reaction.

- Step 1 : Synthesize 1,1,2,2-tetrafluoro-1-(3-methylphenoxy)ethane by reacting 3-methylphenol with tetrafluoroethylene oxide.

- Step 2 : React the modified ETFEE with boron trioxide (B₂O₃) in 98–100% sulfuric acid.

- Step 3 : Add ethanol to form ethyl difluoro(3-methylphenyl)acetate, with BF₃ as a recoverable byproduct.

- Sulfuric Acid Purity : ≥98% ensures minimal side reactions.

- Byproduct Management : BF₃ is absorbed in diethyl ether for reuse.

Bromodifluoromethyl Ketone Intermediate Route

Based on electrochemical methods, this approach uses bromodifluoromethyl ketones as precursors.

- Step 1 : Prepare 3-bromo-3,3-difluoro-1-(3-methylphenyl)propan-2-one via Friedel-Crafts acylation of 3-methyltoluene with bromodifluoroacetyl chloride.

- Step 2 : Perform nucleophilic substitution with ethanol in tetrahydrofuran (THF) at 0–25°C.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2–4 hours | |

| Yield | 45–60% |

Cross-Coupling with Boronic Acids

Inspired by CN103951688A, this method employs Suzuki-Miyaura coupling to introduce the 3-methylphenyl group.

- Step 1 : Synthesize ethyl difluoroacetate via WO2017025985A1’s ETFEE method.

- Step 2 : Convert the ester to a bromodifluoroacetyl chloride intermediate.

- Step 3 : Couple with 3-methylphenylboronic acid using a palladium catalyst.

Comparative Analysis of Methods

| Method | Yield | Scalability | Byproduct Handling |

|---|---|---|---|

| Sulfuric Acid Route | 70–78% | High | Salt waste |

| ETFEE Modification | 80–85% | Industrial | Reusable BF₃ |

| Bromodifluoro Ketone | 45–60% | Moderate | Limited |

| Cross-Coupling | 50–65% | Low | Catalyst recovery |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl difluoro(3-methylphenyl)acetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A general procedure involves reacting 3-methylphenyl diazoacetate with fluorinated reagents (e.g., ethyl difluoroacetate) under controlled conditions. For example, ethyl (3-methylphenyl)(4-cyanophenyl)acetate was synthesized using a diazoacetate intermediate and 4-iodobenzonitrile in a 64% yield via palladium-catalyzed cross-coupling . Adjusting reaction time (e.g., 2 hours) and solvent polarity (e.g., tert-butyl-methyl-ether) optimizes yields .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks. For example, the ester carbonyl group typically resonates at ~170 ppm in NMR, while aromatic protons from the 3-methylphenyl group appear as a multiplet in the 6.5–7.5 ppm range .

- IR Spectroscopy : Confirm ester C=O stretching vibrations at ~1725 cm, and fluorine-related bands at 1280 cm .

- Elemental Analysis : Match experimental C, H, and F percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for handling this compound in reactions?

- Methodological Answer : Ethyl acetate (polarity index: 0.228) is a common solvent due to its moderate polarity and compatibility with fluorinated esters. However, for highly fluorinated compounds like this compound, dichloromethane (polarity: 0.309) or THF may improve solubility . Avoid water due to immiscibility and potential hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The difluoro group stabilizes adjacent carbocations via inductive effects, enhancing electrophilicity. This facilitates nucleophilic attacks in Suzuki-Miyaura or Heck couplings. For example, fluorinated aryl acetates exhibit higher reactivity with boronic acids compared to non-fluorinated analogs . Monitor reaction progress using NMR to track fluorine environment changes .

Q. What are the stability challenges of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The ester group may hydrolyze to form difluoro(3-methylphenyl)acetic acid. Stabilize by maintaining pH > 4 and using aprotic solvents (e.g., DMF) .

- Basic Conditions : Fluorine substituents resist saponification, but prolonged exposure to strong bases (e.g., NaOH) can degrade the ester. Use mild bases like NaHCO for workup .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities. The trifluoromethyl group in related compounds shows strong hydrophobic interactions with protein pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

Analytical and Safety Considerations

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility (similar to ethyl acetate, boiling point: 77°C) .

- PPE : Wear nitrile gloves and safety goggles. Avoid skin contact, as fluorinated esters can penetrate lipid membranes .

- Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental release .

Q. How can HPLC-MS differentiate this compound from structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.